molecular formula C17H16FNO3S2 B2631101 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide CAS No. 2034403-97-7

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide

Cat. No. B2631101
CAS RN: 2034403-97-7
M. Wt: 365.44
InChI Key: XCDVOBFDAXUQAD-UHFFFAOYSA-N
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Description

Benzothiophene derivatives are a class of compounds that have been synthesized using coupling reactions and electrophilic cyclization reactions . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . They are also known as strong inhibitors of lipid peroxidation, potassium channel openers, topoisomerase inhibitors, and L1210 cell selectors .


Synthesis Analysis

The synthesis of benzothiophene derivatives often involves Pd-catalyzed coupling reactions like the Sonogashira coupling reaction . Terminal alkynes play a critical role in these reactions . A novel alkyne 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene was synthesized and tested for Sonogashira coupling reaction with different iodoaryl compounds .


Chemical Reactions Analysis

The chemical reactions involving benzothiophene derivatives often involve coupling reactions . These reactions are useful for the formation of new carbon–carbon bonds under mild reaction conditions .

Scientific Research Applications

    Medicinal Chemistry

    Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

    Industrial Chemistry

    Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

    Organic Semiconductors

    Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

    Organic Field-Effect Transistors (OFETs)

    Thiophene derivatives are used in the fabrication of organic field-effect transistors .

    Organic Light-Emitting Diodes (OLEDs)

    Thiophene derivatives are also used in the fabrication of organic light-emitting diodes .

    Photophysical Properties

    The compound has been studied for its impact on the structural formation of aromatic rings on photophysical properties .

    Fungicidal Activity

    Some thiophene derivatives have shown excellent fungicidal activities against certain diseases .

    Antimicrobial Properties

    Some thiophene derivatives have shown inhibitory potential against certain bacteria and fungi .

Mechanism of Action

The mechanism of action for benzothiophene derivatives can vary depending on the specific compound and its biological target. For example, some benzothiophene derivatives have shown high antibacterial activity against S. aureus .

Safety and Hazards

The safety and hazards of benzothiophene derivatives can vary depending on the specific compound. Some benzothiophene derivatives may cause eye and skin irritation .

Future Directions

The future directions in the research of benzothiophene derivatives could involve the design and synthesis of new terminal alkynes for the preparation of organic compounds . Additionally, the development of benzothiophene derivatives with high antibacterial activity against various bacterial strains could be a potential area of research .

properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S2/c1-17(20,16-10-12-6-2-4-8-14(12)23-16)11-19-24(21,22)15-9-5-3-7-13(15)18/h2-10,19-20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDVOBFDAXUQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1F)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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